molecular formula C24H18N2O3S B303931 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

Cat. No. B303931
M. Wt: 414.5 g/mol
InChI Key: CPOVCYWMPRPQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the suppression of tumor growth. BPTES has been shown to selectively inhibit glutaminase, making it a promising candidate for cancer therapy. Additionally, BPTES has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is crucial for their survival. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells, leading to their suppression and eventual death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPTES selectively inhibits glutaminase, leading to the suppression of cancer cell growth. Additionally, BPTES has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have also shown that BPTES can suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase, making it a useful tool for studying the role of glutaminase in cancer metabolism. Additionally, BPTES has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, BPTES has some limitations. It is a relatively complex compound to synthesize, which can make it challenging to obtain in large quantities. Additionally, BPTES has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential applications in cancer therapy. BPTES has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, BPTES has potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its effectiveness in these conditions. Another future direction is to develop more potent and selective inhibitors of glutaminase, which could lead to more effective cancer therapies.

Synthesis Methods

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The first step is the preparation of 4-(1,3-Benzoxazol-2-yl)aniline, which is then reacted with 3-chloropropionyl chloride to obtain 1-(4-(1,3-Benzoxazol-2-yl)phenyl)-3-chloropropan-1-one. This compound is then reacted with sodium sulfide to obtain 1-(4-(1,3-Benzoxazol-2-yl)phenyl)-3-(benzylsulfanyl)propan-1-one. Finally, this compound is reacted with pyrrolidine-2,5-dione to obtain 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione.

properties

Product Name

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C24H18N2O3S/c27-22-14-21(30-15-16-6-2-1-3-7-16)24(28)26(22)18-12-10-17(11-13-18)23-25-19-8-4-5-9-20(19)29-23/h1-13,21H,14-15H2

InChI Key

CPOVCYWMPRPQJT-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)SCC5=CC=CC=C5

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)SCC5=CC=CC=C5

Origin of Product

United States

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